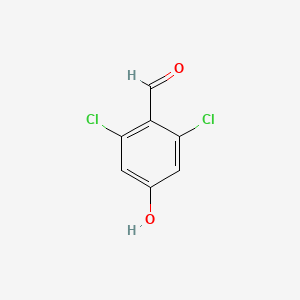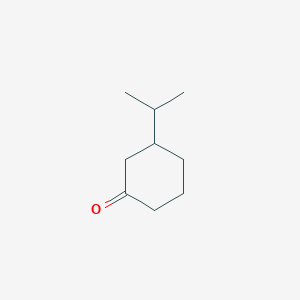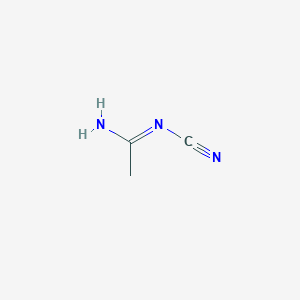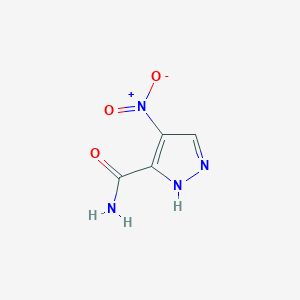
Ethyl-5-Acetyl-2-Amino-4-Methylthiophen-3-carboxylat
Übersicht
Beschreibung
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C10H13NO3S . It has a molecular weight of 228.29 . The IUPAC name for this compound is ethyl 5-acetyl-2-amino-4-methyl-1H-1lambda3-thiophene-3-carboxylate .
Synthesis Analysis
The synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate and similar compounds is often achieved through multicomponent condensation of a ketone with an activated nitrile and elemental sulfur in the presence of diethylamine as a catalyst . This method, known as Gewald’s method, is a well-established classical approach for the preparation of 2-aminothiophenes .Molecular Structure Analysis
The InChI code for Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is 1S/C10H14NO3S/c1-4-14-10 (13)7-5 (2)8 (6 (3)12)15-9 (7)11/h15H,4,11H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is a compound with a molecular weight of 228.29 .Wissenschaftliche Forschungsanwendungen
Antimikrobielle Mittel
Thiophenderivate haben sich als vielversprechende antimikrobielle Mittel erwiesen. So haben bestimmte Verbindungen eine hemmende Wirkung gegen verschiedene Organismen gezeigt, darunter Bacillus subtilis, Escherichia coli, Proteus vulgaris und Staphylococcus aureus. Die spezifische Verbindung könnte aufgrund ihrer strukturellen Ähnlichkeiten mit anderen aktiven Thiophenderivaten ähnliche Anwendungen haben .
Antikrebsmittel
Thiophene werden auch bei der Synthese von Antikrebsmitteln eingesetzt. Ihre Fähigkeit, mit biologischen Systemen zu interagieren, macht sie wertvoll bei der Entwicklung von Medikamenten, die auf Krebszellen abzielen. Die Ethylgruppe in "Ethyl-5-Acetyl-2-Amino-4-Methylthiophen-3-carboxylat" könnte möglicherweise seine Löslichkeit und Bioverfügbarkeit verbessern, wodurch es zu einem Kandidaten für die Entwicklung von Antikrebsmitteln wird .
Anti-Atherosklerose-Mittel
Einige Thiophenderivate werden bei der Synthese von Anti-Atherosklerose-Mitteln eingesetzt. Diese Verbindungen können bei der Behandlung oder Vorbeugung von Atherosklerose helfen, einem Zustand, der durch Verhärtung und Verengung der Arterien gekennzeichnet ist. Der Methylthiophen-Teil könnte zur Wirksamkeit der Verbindung bei solchen Anwendungen beitragen .
Metallkomplexbildner
Thiophene können aufgrund ihres schwefelhaltigen Rings als Metallkomplexbildner fungieren. Diese Eigenschaft ist in verschiedenen chemischen Prozessen nützlich, darunter Katalyse und Materialwissenschaften. “this compound” könnte möglicherweise verwendet werden, um Komplexe mit Metallen für Forschungs- oder industrielle Anwendungen zu bilden .
Entwicklung von Insektiziden
Die strukturellen Eigenschaften von Thiophenen machen sie für die Entwicklung von insektiziden Verbindungen geeignet. Ihre Interaktion mit der Insektenbiologie kann genutzt werden, um Schädlingspopulationen effektiv zu kontrollieren. Die fragliche Verbindung könnte auch in diesem Bereich potenzielle Anwendungen haben .
Proteomforschung
Diese spezifische Verbindung ist als biochemisches Mittel für die Proteomforschung erhältlich, was auf ihren Einsatz bei der Untersuchung von Proteinen und ihren Funktionen innerhalb biologischer Systeme hindeutet. Ihre Rolle in der Proteomik könnte darin bestehen, in verschiedenen experimentellen Aufbauten als Baustein oder Reagenz zu dienen .
Wirkmechanismus
Target of Action
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is a derivative of thiophene, a class of heterocyclic compounds known for their wide range of therapeutic properties Thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Mode of Action
It is known that the biological activity of thiophene derivatives can be significantly affected by changing the substituents at different positions of the thiophene ring .
Biochemical Pathways
Given the wide range of biological and physiological functions exhibited by thiophene derivatives , it can be inferred that Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (22829 g/mol) and its solubility in most organic solvents suggest that it may have good bioavailability.
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of therapeutic properties , suggesting that Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate may have similar effects.
Action Environment
The compound’s storage temperature (2~8 °c) suggests that it may be sensitive to temperature .
Eigenschaften
IUPAC Name |
ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-4-14-10(13)7-5(2)8(6(3)12)15-9(7)11/h4,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBXJRFAEPGDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344491 | |
| Record name | ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57773-41-8 | |
| Record name | ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How was Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate synthesized and what analytical techniques were employed for its structural characterization?
A1: Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was successfully synthesized through a one-pot reaction utilizing acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine [, ]. The structure of the synthesized compound was confirmed using a combination of analytical techniques. Elemental analysis was performed to determine the elemental composition, providing information about the relative amounts of carbon, hydrogen, nitrogen, oxygen, and sulfur present in the molecule. Additionally, MHz spectrometry, likely referring to Nuclear Magnetic Resonance (NMR) spectroscopy, was employed to elucidate the compound's structure. NMR spectroscopy provides detailed insights into the connectivity and environment of atoms within a molecule, confirming the presence of specific functional groups and their arrangement. [, ]
Q2: What are the key structural features of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate and how do they influence its packing?
A2: Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate exhibits an intramolecular N—H⋯O hydrogen bond, which plays a crucial role in stabilizing the molecule's conformation. [] This interaction occurs between the hydrogen atom attached to the nitrogen (N—H) and the oxygen atom of the carbonyl group (C=O) within the same molecule. Furthermore, the packing of the molecules within the crystal lattice is reinforced by additional intermolecular N—H⋯O hydrogen bonds. These interactions occur between neighboring molecules, further stabilizing the overall structure. It is also worth noting that two of the methyl groups in the molecule exhibit disorder, with their hydrogen atoms occupying two different positions with equal probability. [] This disorder highlights the dynamic nature of the molecule and its ability to adopt slightly different conformations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-](/img/structure/B1297576.png)
![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)
![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)

![N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1297582.png)



